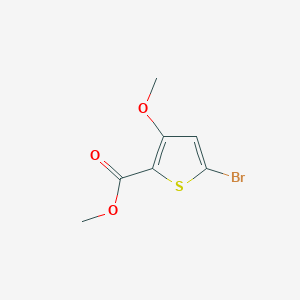

Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Description

Methyl 5-bromo-3-methoxythiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a methoxy group at position 3, and a methyl ester at position 2. Its molecular formula is $ \text{C}7\text{H}7\text{BrO}_3\text{S} $, with a molecular weight of 263.15 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable diverse reactivity patterns.

Properties

IUPAC Name |

methyl 5-bromo-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDYKCWNEYBRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-methoxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methoxythiophene followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The resulting brominated intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Substitution: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation: Oxidized derivatives of thiophene.

Hydrolysis: 5-bromo-3-methoxythiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxythiophene-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related thiophene esters with substitutions at positions 3 and 3. Key analogs include:

Physical Properties and Stability

- Thermal Stability : Crystallographic studies of related thiophene esters (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) suggest that substituents like bromine and methoxy contribute to stable crystal packing, as analyzed via programs like ORTEP-3 .

Biological Activity

Methyl 5-bromo-3-methoxythiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies of this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a methoxy group, which influences its electronic properties and reactivity. The compound can be represented by the following chemical structure:

The presence of the bromine atom enhances the compound's ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by esterification reactions. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing Suzuki cross-coupling reactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro assays against various bacterial strains have shown promising results. For instance, the compound has been tested against multidrug-resistant strains of Salmonella typhi, revealing a minimum inhibitory concentration (MIC) as low as 6.25 mg/mL. The antibacterial activity is attributed to its ability to inhibit bacterial growth by targeting specific enzymatic pathways.

Enzyme Inhibition

Further investigations have highlighted the compound's role as an inhibitor of alkaline phosphatase (ALP), an enzyme associated with various physiological processes. The IC50 value for this compound was found to be approximately 1.469 ± 0.02 µM, indicating strong inhibitory potential. Molecular docking studies suggest that the compound interacts with key amino acids in the enzyme's active site, forming multiple hydrogen bonds that stabilize the enzyme-inhibitor complex.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can significantly affect biological activity. The bromine atom at position 5 and the methoxy group at position 3 are critical for enhancing both antibacterial and enzyme inhibitory activities. Comparative analysis with other thiophene derivatives highlights how variations in substituents can lead to changes in potency.

| Compound | MIC (mg/mL) | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | 6.25 | 1.469 ± 0.02 | Strong antibacterial and ALP inhibition |

| Methyl 5-chloro-3-methoxythiophene-2-carboxylate | 12.5 | 3.0 | Less potent than brominated derivative |

| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | 10.0 | 2.5 | Moderate activity |

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of XDR S. Typhi. The results indicated significant inhibition zones in agar diffusion assays, confirming its potential as an antibacterial agent.

- Enzyme Kinetics : Kinetic studies using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of ALP, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-3-methoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination and esterification of a thiophene precursor. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromine substituent at the 5-position.

Esterification : Employ methanol and a catalytic acid (e.g., H₂SO₄) to convert the carboxylic acid intermediate to the methyl ester.

Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of NBS), reaction time (monitored by TLC/HPLC), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Table :

| Step | Reagent/Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → 25°C | 60–75% | >95% |

| Esterification | H₂SO₄, MeOH, reflux | 80–90% | >97% |

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~50–55 ppm for ¹³C).

- Thiophene ring protons (δ ~6.5–7.5 ppm for ¹H; δ ~120–140 ppm for ¹³C).

- Ester carbonyl (δ ~165–170 ppm for ¹³C).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peak (expected m/z: ~264.95 for C₇H₇BrO₃S⁺).

Cross-validate with computational simulations (e.g., DFT) for spectral assignments .

Q. What are the common side reactions or impurities observed during synthesis, and how are they resolved?

- Methodological Answer :

- Debromination : Occurs under prolonged heating; mitigate by controlling reaction time and temperature.

- Ester Hydrolysis : Prevent by using anhydrous conditions during esterification.

- Purification : Employ reverse-phase HPLC (C18 column, methanol/water gradient) to separate regioisomers or brominated byproducts .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation in a solvent system (e.g., ethyl acetate/hexane).

- Data Collection : Employ SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to analyze diffraction patterns.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/planarity of the thiophene ring. Example parameters:

- Torsion Angle (C2-C3-OCH₃) : ~0–5° deviation from coplanarity.

- Bond Length (C-Br) : ~1.85–1.90 Å .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set to compute:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- MD Simulations : Analyze solvation effects in DMSO/water using GROMACS. Key output:

- Solubility Parameters : LogP ~2.5–3.0 (predicted via ChemAxon).

- Diffusion Coefficients : ~1.5 × 10⁻⁵ cm²/s in DMSO .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalytic Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in toluene/water (3:1) with K₂CO₃.

- Kinetic Analysis : Monitor via in situ ¹⁹F NMR (if fluorinated partners are used) or GC-MS.

- Contradiction Resolution : If low yields occur, evaluate bromide vs. ester group lability under basic conditions. Alternative: Protect the ester with a tert-butyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (>98%) and DSC for precise melting point determination.

- Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries for similar thiophene derivatives.

- Spectral Overlay : Use software like MestReNova to align NMR data with literature, adjusting for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Key Tools/Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.